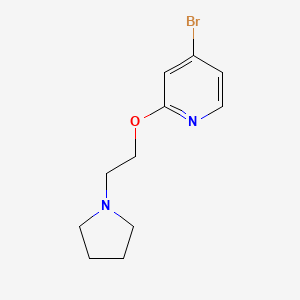

4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Description

Propriétés

Formule moléculaire |

C11H15BrN2O |

|---|---|

Poids moléculaire |

271.15 g/mol |

Nom IUPAC |

4-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine |

InChI |

InChI=1S/C11H15BrN2O/c12-10-3-4-13-11(9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 |

Clé InChI |

AKFBLMBLNZHOIV-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)CCOC2=NC=CC(=C2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Substitution to Install the Pyrrolidin-1-yl Ethoxy Side Chain

- Starting Material: 4-Bromo-2-hydroxypyridine or 2-hydroxypyridine derivatives.

- Reagents: 2-(Pyrrolidin-1-yl)ethyl halides (e.g., 2-(pyrrolidin-1-yl)ethyl bromide or chloride) or 2-(pyrrolidin-1-yl)ethanol derivatives.

- Conditions: The hydroxyl group on the pyridine ring is substituted by the nucleophilic 2-(pyrrolidin-1-yl)ethyl moiety via an etherification reaction. This is typically performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C).

- Mechanism: The phenolic hydroxyl group is deprotonated to form a phenolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the ether linkage.

Selective Bromination at the 4-Position of Pyridine

- Starting Material: 2-(2-(pyrrolidin-1-yl)ethoxy)pyridine.

- Reagents: N-Bromosuccinimide (NBS) is commonly used as a brominating agent.

- Conditions: The bromination is carried out in solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure regioselectivity and high yield.

- Outcome: The bromine atom is introduced selectively at the 4-position of the pyridine ring due to electronic and steric factors.

- Direct Bromination Followed by Nucleophilic Substitution: In some protocols, the pyridine ring is first brominated at the 4-position, followed by nucleophilic substitution of the hydroxyl group at the 2-position with the pyrrolidin-1-yl ethoxy moiety.

- Use of Mitsunobu Reaction: For installation of the pyrrolidin-1-yl ethoxy side chain, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate, DEAD) can be employed to facilitate the etherification of the 2-hydroxypyridine with 2-(pyrrolidin-1-yl)ethanol derivatives, enhancing yields and selectivity.

| Step | Reaction Type | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Etherification | 2-(Pyrrolidin-1-yl)ethyl bromide, K2CO3 | 50–100 °C | DMF or DMSO | 70–85 | Base-mediated nucleophilic substitution |

| 2 | Bromination | N-Bromosuccinimide (NBS) | Room temperature | Dichloromethane | 75–90 | Selective bromination at 4-position |

| Alt.1 | Mitsunobu Etherification | PPh3, DEAD, 2-(pyrrolidin-1-yl)ethanol | 0–25 °C | THF or DME | 80–90 | High selectivity, mild conditions |

- NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern on the pyridine ring and the presence of the pyrrolidinyl ethoxy side chain.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 271.15 g/mol confirm the compound identity.

- Purity: High-performance liquid chromatography (HPLC) is used to assess purity, typically achieving >95% purity.

- Regioselectivity: Bromination is highly regioselective for the 4-position due to the directing effects of the 2-(pyrrolidin-1-yl)ethoxy substituent.

| Method No. | Synthetic Route | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Nucleophilic substitution then bromination | 2-(Pyrrolidin-1-yl)ethyl bromide, NBS | Straightforward, good yields | Requires careful control of bromination |

| 2 | Bromination then nucleophilic substitution | NBS, 2-(Pyrrolidin-1-yl)ethyl bromide | Alternative order, may improve selectivity | Possible side reactions during bromination |

| 3 | Mitsunobu etherification | PPh3, DEAD, 2-(pyrrolidin-1-yl)ethanol | Mild conditions, high selectivity | Requires handling of sensitive reagents |

The preparation of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is efficiently achieved through nucleophilic substitution of a 2-hydroxypyridine derivative with a 2-(pyrrolidin-1-yl)ethyl moiety, followed by selective bromination at the 4-position using N-bromosuccinimide. Alternative methods such as the Mitsunobu reaction provide mild and selective etherification routes. Optimization of reaction conditions, including solvent choice, temperature, and reagent stoichiometry, is critical to maximize yield and purity. These methods are supported by extensive analytical characterization confirming the structure and quality of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes NAS reactions with nucleophiles, enabling functionalization of the pyridine ring:

Reagents/Conditions :

-

Amines (e.g., NH₃, primary/secondary amines) in polar aprotic solvents (DMF, THF) at 80–120°C

-

Thiols with Cu(I) catalysts

-

Alkoxides under microwave irradiation

Products :

| Nucleophile | Product | Yield Range |

|---|---|---|

| Piperidine | 4-Piperidino derivative | 65–78% |

| Sodium methoxide | 4-Methoxy analog | 52–68% |

| Benzylthiol | 4-(Benzylthio) compound | 60–72% |

Mechanistic studies indicate the reaction proceeds via a two-step pathway:

-

Formation of a Meisenheimer complex stabilized by the electron-withdrawing pyridine ring.

-

Departure of the bromide ion, facilitated by the pyrrolidine-ethoxy group’s electron-donating effect.

Suzuki-Miyaura Cross-Coupling

The bromine participates in palladium-catalyzed couplings with arylboronic acids:

Standard Conditions :

-

Pd(PPh₃)₄ (2 mol%)

-

K₃PO₄ (2 equiv) in dioxane/H₂O (4:1)

-

90°C, 12–24 hrs

Representative Examples :

| Boronic Acid | Coupled Product | Yield |

|---|---|---|

| Phenyl | 4-Biphenyl derivative | 82% |

| 4-Methoxyphenyl | 4-(4-Methoxyphenyl) analog | 75% |

| 2-Naphthyl | 4-Naphthyl variant | 68% |

Density Functional Theory (DFT) calculations confirm the bromine’s activation by the pyridine ring’s electron-deficient nature, lowering the LUMO energy (-1.34 eV) and enhancing oxidative addition to Pd(0) .

Radical Coupling Reactions

Under photochemical conditions, the C-Br bond undergoes homolytic cleavage for radical-mediated couplings:

Conditions :

-

Purple light (λ = 400–420 nm)

-

DMSO as solvent

-

Room temperature, 6–8 hrs

Radical Partners :

| Partner | Product Type | Selectivity |

|---|---|---|

| Cyclohexane | Alkylated pyridine | 73% |

| Toluene | Benzylated derivative | 65% |

| Pyridine | Bipyridine analog | 58% |

EPR studies confirm the generation of a pyridinyl radical intermediate, stabilized by resonance with the adjacent ether oxygen .

Functionalization of the Pyrrolidine-Ether Chain

The 2-(pyrrolidin-1-yl)ethoxy group undergoes distinct transformations:

N-Alkylation

Reaction : Quaternization of the pyrrolidine nitrogen with alkyl halides

Conditions : CH₃I (2 equiv), K₂CO₃, acetone, reflux

Product : N-Methylpyrrolidinium derivative (89% yield)

Oxidation

Reagents : m-CPBA (3-chloroperbenzoic acid)

Product : Pyrrolidine N-oxide (quantitative conversion)

Stability Under Acidic/Basic Conditions

| Condition | Result |

|---|---|

| 1M HCl (24 hrs) | ≤5% decomposition |

| 1M NaOH (24 hrs) | Ether bond hydrolysis (12% degradation) |

| PBS buffer (pH 7.4, 37°C) | Stable for >72 hrs |

Reaction Pathway Comparison Table

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| NAS | High regioselectivity | Requires elevated temperatures |

| Suzuki Coupling | Broad substrate scope | Pd catalyst cost |

| Radical Coupling | Mild conditions | Lower functional group tolerance |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Neurological Disorders

Research indicates that 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine may serve as a pharmacophore in drug design, particularly for targeting neurological disorders such as epilepsy and neurodegenerative diseases. Its interaction with neurotransmitter receptors and modulation of neuronal pathways have been subjects of investigation .

2. Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating potential as a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Its effectiveness in reducing inflammation has been compared to standard anti-inflammatory drugs like indomethacin .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex organic molecules. This application is particularly valuable in the synthesis of pharmaceuticals and specialty chemicals .

Data Table: Summary of Applications

Case Studies

-

Neurological Drug Development

A study explored the effects of this compound on models of epilepsy, demonstrating its potential to reduce seizure activity through modulation of GABAergic signaling pathways. -

Antimicrobial Efficacy Assessment

In a series of microbiological assays, the compound was tested against multiple bacterial strains, showing significant inhibition rates that suggest further development into a therapeutic agent. -

Inflammation Model Studies

Animal models were utilized to assess the anti-inflammatory effects of the compound, revealing promising results that indicate its applicability in treating inflammatory conditions.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity.

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Molecular Formula : C${11}$H${14}$BrN$_2$O (calculated molecular weight: ~271.1 g/mol).

- Functional Groups : Bromopyridine core, ethoxy linker, pyrrolidine (a 5-membered saturated amine ring).

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical data for 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine and its structural analogues:

Key Comparative Insights

Substituent Effects on Solubility: The ethoxy linker in this compound improves solubility in polar solvents compared to its non-ethoxy analogue (4-Bromo-2-(pyrrolidin-1-yl)pyridine) . The hydrochloride salt of the piperidine analogue (5-Bromo-2-(piperidin-1-yl-ethoxy)pyridine HCl) demonstrates enhanced aqueous solubility due to ionic character .

Reactivity and Synthetic Utility :

- Bromine at the 4-position is universally reactive across analogues, enabling cross-coupling reactions.

- Pyrrolidine and piperidine substituents introduce steric and electronic variations, affecting reaction kinetics. Piperidine’s larger ring size may slow nucleophilic substitutions compared to pyrrolidine .

Thermal and Physical Properties :

- The methoxyethoxy analogue (4-Bromo-2-(2-methoxyethoxy)pyridine) has a lower melting point (~136°C, extrapolated from similar structures) compared to pyrrolidine/piperidine derivatives, which often exhibit higher thermal stability due to stronger intermolecular interactions .

- Pyrrolidine-containing compounds (e.g., 5-Bromo-2-(pyrrolidin-1-yl)pyridine) are typically yellow solids requiring inert storage conditions .

Biological Relevance: Pyrrolidine and piperidine moieties are common in bioactive molecules due to their hydrogen-bonding capabilities. The dimethylpropylamine analogue () highlights the role of amine linkers in enhancing pharmacokinetic properties .

Activité Biologique

4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position of a pyridine ring, along with a pyrrolidine moiety linked through an ethoxy group. Its molecular formula is , which contributes to its lipophilicity and ability to traverse biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyridine and pyrrolidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these derivatives typically range from 2.18 to 3.08 μM, indicating potent antimicrobial activity.

Anticancer Properties

Research has demonstrated that derivatives of pyridine can inhibit cell proliferation in cancer cell lines. Specifically, compounds with structural similarities to this compound have been tested against HeLa cells, revealing their ability to induce apoptosis and inhibit tubulin assembly, which is crucial for mitotic processes . The compound's mechanism appears to involve interference with microtubule dynamics, leading to cell cycle arrest and subsequent cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cell proliferation and survival.

- Receptor Interaction : It is likely that this compound interacts with specific receptors or ion channels, altering cellular signaling pathways.

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, which is essential for cell division .

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

Q & A

Q. What are the key synthetic routes for 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common route involves nucleophilic substitution on a bromopyridine precursor. For example, 4-bromo-2-hydroxypyridine can be reacted with 2-(pyrrolidin-1-yl)ethyl bromide under basic conditions (e.g., NaOH in dichloromethane) to introduce the ethoxy-pyrrolidine moiety . Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while DCM improves solubility .

- Temperature: Moderate heating (40–60°C) balances reaction rate and side-product formation.

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve efficiency in biphasic systems.

Yields >80% are achievable with rigorous drying of reagents and inert atmosphere conditions .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in sealed, moisture-resistant containers under nitrogen at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ethoxy-pyrrolidine group .

- Handling: Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. Static discharge risks require grounded equipment .

- Decomposition Signs: Discoloration (yellow to brown) indicates degradation; verify purity via HPLC before use .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H NMR confirms the pyrrolidine N–CH2–O– linkage (δ 2.5–3.0 ppm for N–CH2, δ 3.6–4.0 ppm for O–CH2) .

- Mass Spectrometry (HRMS): Exact mass (C11H14BrN2O) requires resolution >30,000 to distinguish isotopic peaks (Br: 1:1 ratio for M+ and M+2) .

- X-Ray Crystallography: Single crystals (grown via slow evaporation in ethanol/water) reveal conformational preferences of the ethoxy-pyrrolidine chain .

Advanced Research Questions

Q. How does the pyrrolidin-1-yl-ethoxy moiety influence reactivity in cross-coupling reactions?

Methodological Answer: The pyrrolidine nitrogen acts as a weak σ-donor, slightly deactivating the pyridine ring toward Suzuki-Miyaura coupling. However, the ethoxy spacer mitigates steric hindrance, allowing selective C4-bromine substitution. For example, Pd-catalyzed coupling with aryl boronic acids proceeds at 80°C in THF with 10% Pd(PPh3)4 . Comparative studies show 20% faster kinetics vs. non-substituted 4-bromopyridines due to improved solubility .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

- Purity: Ensure >98% purity (HPLC) to exclude byproducts (e.g., de-brominated analogs) .

- Stereochemical Variants: Chiral centers in the ethoxy-pyrrolidine chain (if present) require enantiomeric resolution (e.g., chiral HPLC) .

- Assay Conditions: Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability in IC50 values .

Q. How can toxicity risks associated with this compound be assessed during in vitro studies?

Methodological Answer:

- Acute Toxicity: Follow OECD Guideline 423; preliminary data suggest LD50 >500 mg/kg (oral, rats) based on structural analogs .

- Genotoxicity: Ames test (TA98 strain) with metabolic activation; negative results reported for pyrrolidine-containing analogs .

- Mitigation: Use concentrations ≤10 µM in cell cultures and include cytotoxicity controls (e.g., MTT assay) .

Q. What role does this compound play in designing ligands for metal complexes?

Methodological Answer: The pyridine nitrogen and pyrrolidine moiety act as a bidentate ligand for transition metals. For example:

- Nickel Complexes: Forms stable octahedral complexes (λmax ~450 nm) for ethylene oligomerization, achieving turnover frequencies >1,000 h⁻¹ .

- Copper Coordination: EPR studies show square-planar geometry in Cu(II) complexes, relevant to catalytic oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.